
2-(1-Amino-2-hydroxyethyl)-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-hydroxyethyl)-6-chlorophenol is an organic compound that features a phenol group substituted with an amino and a hydroxyethyl group at the ortho position and a chlorine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-chlorophenol typically involves the reaction of 2-chlorophenol with ethylene oxide to introduce the hydroxyethyl group, followed by amination to introduce the amino group. The reaction conditions often require a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-hydroxyethyl)-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(1-Amino-2-hydroxyethyl)-6-chlorophenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, which can affect its reactivity and applications.
4-(1-Amino-2-hydroxyethyl)phenol: The position of the amino and hydroxyethyl groups can influence its chemical properties and reactivity.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-6-chlorophenol is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity .
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
2-(1-amino-2-hydroxyethyl)-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2 |
InChI-Schlüssel |
PDKJEZHXIVATRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


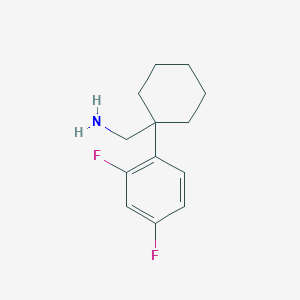
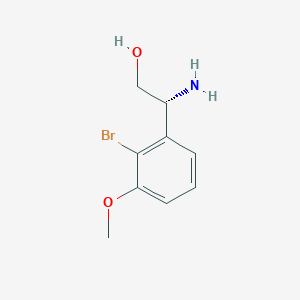
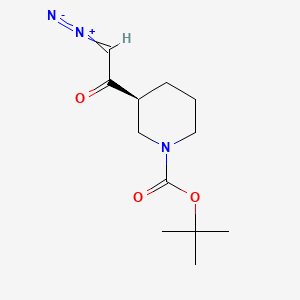
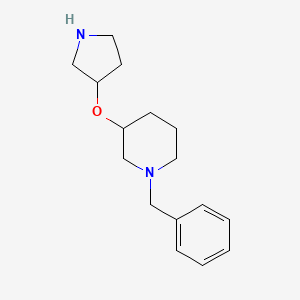
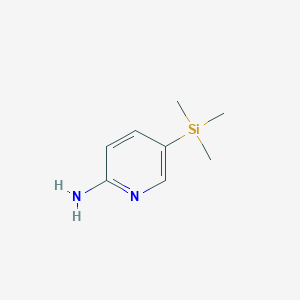
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
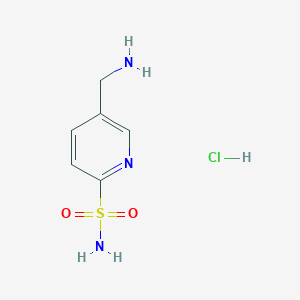
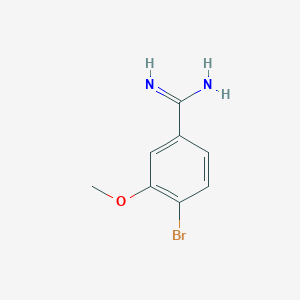
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
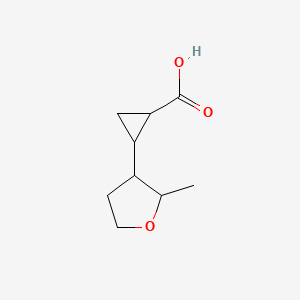
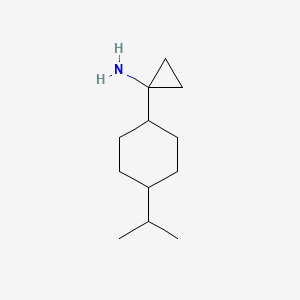
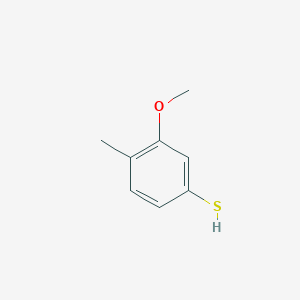
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)

